molecular formula C15H14FNO2 B11086870 2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro-

2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro-

Cat. No.: B11086870
M. Wt: 259.27 g/mol
InChI Key: RQWKTLWYEUWDAG-UHFFFAOYSA-N
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Description

2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro-: is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a fluorine atom at the 6th position and a methoxyphenyl group at the 3rd position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetonitrile, and the mixture is heated to promote cyclization, resulting in the formation of the desired oxazine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, the compound’s pharmacological properties are studied. It may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. Research into its mechanism of action can lead to the development of new drugs .

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • 2H-Benzo[e][1,3]oxazine-2,4(3H)-dione
  • 6-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
  • 4H-Benzo[d][1,3]oxazine

Comparison: Compared to similar compounds, 2H-Benzo[e][1,3]oxazine, 6-fluoro-3-(2-methoxyphenyl)-3,4-dihydro- is unique due to the presence of both a fluorine atom and a methoxyphenyl group. These substituents can significantly influence the compound’s chemical reactivity and biological activity. For instance, the fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxyphenyl group can affect its binding affinity to molecular targets .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

6-fluoro-3-(2-methoxyphenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H14FNO2/c1-18-15-5-3-2-4-13(15)17-9-11-8-12(16)6-7-14(11)19-10-17/h2-8H,9-10H2,1H3

InChI Key

RQWKTLWYEUWDAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC3=C(C=CC(=C3)F)OC2

Origin of Product

United States

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